N'-Benzyl-N-methyl-5-nitro-N-phenyl-pyrimidine-2,4,6-triamine
Description
N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is a complex organic compound with a pyrimidine core This compound is characterized by the presence of benzyl, methyl, nitro, and phenyl groups attached to the pyrimidine ring
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-methyl-5-nitro-2-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C18H18N6O2/c1-23(14-10-6-3-7-11-14)18-21-16(19)15(24(25)26)17(22-18)20-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H3,19,20,21,22) |
InChI Key |
SZOCLZQRHVCKLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative.
Introduction of Substituents: The benzyl, methyl, nitro, and phenyl groups are introduced through various substitution reactions. For example, the nitro group can be introduced via nitration using nitric acid, while the benzyl group can be added through a benzylation reaction using benzyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
N4-benzyl-N2-methyl-5-nitropyrimidine-2,4,6-triamine: Lacks the phenyl group.
N4-benzyl-N2-phenyl-5-nitropyrimidine-2,4,6-triamine: Lacks the methyl group.
N4-methyl-N2-phenyl-5-nitropyrimidine-2,4,6-triamine: Lacks the benzyl group.
Uniqueness
N4-benzyl-N2-methyl-5-nitro-N2-phenylpyrimidine-2,4,6-triamine is unique due to the presence of all four substituents (benzyl, methyl, nitro, and phenyl) on the pyrimidine ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
